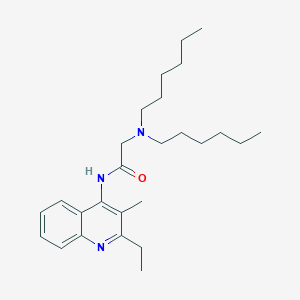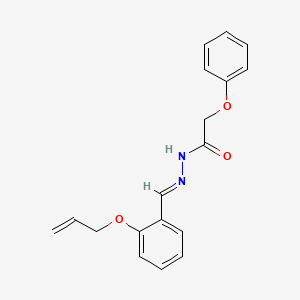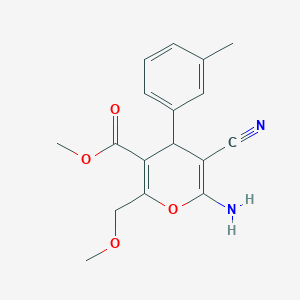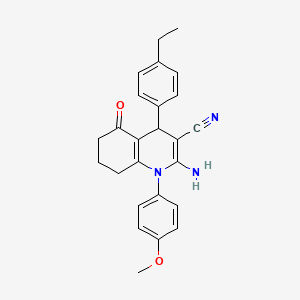![molecular formula C23H14ClN3O7 B15012799 2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, a carbamoyl linkage, and a benzoate ester connected to an isoindoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps, starting with the preparation of the individual components. The chlorinated nitrophenyl group can be synthesized through nitration and chlorination reactions of phenol derivatives. The carbamoyl linkage is introduced via a reaction with isocyanates, and the benzoate ester is formed through esterification reactions. The final step involves coupling these components under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to control temperature, pressure, and reaction times. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group may participate in redox reactions, while the carbamoyl and benzoate moieties contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: shares similarities with other organochlorine compounds, such as trichloroethylene and tetrachloroethylene.
Organochlorides: These compounds contain at least one covalently bonded chlorine atom and exhibit diverse chemical properties.
Uniqueness
The uniqueness of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C23H14ClN3O7 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
[2-(4-chloro-2-nitroanilino)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H14ClN3O7/c24-14-7-10-18(19(11-14)27(32)33)25-20(28)12-34-23(31)13-5-8-15(9-6-13)26-21(29)16-3-1-2-4-17(16)22(26)30/h1-11H,12H2,(H,25,28) |
InChI Key |
FYUMUWQJTNVALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15012716.png)
![2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B15012721.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15012728.png)
![N-(2,3-dimethylphenyl)-8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B15012733.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B15012736.png)

![2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)


![N-(4-{(E)-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15012773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012785.png)

![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)
